molecular formula C29H36N4O6 B2436843 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1189454-09-8

4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B2436843
CAS No.: 1189454-09-8
M. Wt: 536.629
InChI Key: LQGLXMMEQZLTCJ-UHFFFAOYSA-N
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Description

4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C29H36N4O6 and its molecular weight is 536.629. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Palladium-Catalyzed Reactions : A study by Hikawa et al. (2012) presents a palladium-catalyzed method for the synthesis of 4-phenylquinazolinones, involving N-benzylation, benzylic C-H amidation, and dehydrogenation in water. This method demonstrates an approach to constructing quinazolinone derivatives, which could be applicable to the synthesis of compounds like the one (Hidemasa Hikawa et al., 2012).

Multi-Component Synthesis : Heravi et al. (2009) reported on a multi-component synthesis of 4-arylaminoquinazolines, showcasing a method that could potentially be adapted for the synthesis of complex quinazoline derivatives. The study emphasizes the versatility of quinazoline chemistry in creating diverse molecular architectures (M. Heravi et al., 2009).

Potential Pharmacological Activities

Antitumor Activity : Research by Rosowsky et al. (1999) on 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues, designed as lipophilic dihydrofolate reductase (DHFR) inhibitors, reveals the potential of quinazoline derivatives for therapeutic applications, including antitumor activity. Such studies suggest that structurally related compounds could exhibit similar biological activities (A. Rosowsky et al., 1999).

Antioxidant Properties : Al-azawi (2016) synthesized and characterized quinazolin derivatives for their antioxidant capabilities against DPPH and Nitric oxide radicals. This indicates the possible antioxidant potential of quinazoline-based compounds, which could extend to the compound (Khalida F. Al-azawi, 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-6,7-dimethoxy-3,4-dihydroquinazolin-4-one with N-propylbenzamide, followed by the reaction of the resulting intermediate with cyclohexylamine and ethyl oxalyl chloride.", "Starting Materials": [ "2-amino-6,7-dimethoxy-3,4-dihydroquinazolin-4-one", "N-propylbenzamide", "cyclohexylamine", "ethyl oxalyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-6,7-dimethoxy-3,4-dihydroquinazolin-4-one with N-propylbenzamide in the presence of a suitable condensing agent such as EDCI or DCC to form the intermediate 1-(2-(N-propylbenzamido)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)ethanone.", "Step 2: Reaction of the intermediate with cyclohexylamine in the presence of a suitable base such as triethylamine to form the corresponding amide derivative 1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)ethanone.", "Step 3: Reaction of the amide derivative with ethyl oxalyl chloride in the presence of a suitable base such as triethylamine to form the final product 4-((1-(2-(cyclohexylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide." ] }

CAS No.

1189454-09-8

Molecular Formula

C29H36N4O6

Molecular Weight

536.629

IUPAC Name

4-[[1-[2-(cyclohexylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide

InChI

InChI=1S/C29H36N4O6/c1-4-14-30-27(35)20-12-10-19(11-13-20)17-33-28(36)22-15-24(38-2)25(39-3)16-23(22)32(29(33)37)18-26(34)31-21-8-6-5-7-9-21/h10-13,15-16,21H,4-9,14,17-18H2,1-3H3,(H,30,35)(H,31,34)

InChI Key

LQGLXMMEQZLTCJ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC4CCCCC4)OC)OC

solubility

not available

Origin of Product

United States

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